molecular formula C18H14ClN3OS B11279563 3-(1-benzofuran-2-yl)-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-(1-benzofuran-2-yl)-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B11279563
M. Wt: 355.8 g/mol
InChI Key: GREZOVOCURCFQX-UHFFFAOYSA-N
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Description

3-(1-benzofuran-2-yl)-5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHClNOS

    Molecular Weight: 450.95 g/mol

    CAS Number: 315225-42-4

This compound belongs to the class of 1,2,4-triazoles , which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. The benzofuran and chlorobenzyl moieties add further intricacy to its structure.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of appropriate precursors. Unfortunately, specific synthetic routes for this compound are not widely documented due to its rarity.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specific studies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.

    Substitution: Exhibits reactivity toward nucleophiles and electrophiles, allowing for substitution reactions.

    Reduction: Can be reduced to form derivatives with different properties.

Common Reagents and Conditions::

    Base-Catalyzed Hydrolysis: Employing strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Nucleophilic Substitution: Using nucleophiles such as amines or thiols.

    Metal-Catalyzed Reactions: Transition metals like palladium (Pd) or copper (Cu) can facilitate coupling reactions.

Major Products:: The major products depend on the specific reaction conditions. These could include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.

    Catalysis: Exploring its catalytic properties in organic transformations.

Biology and Medicine::

    Anticancer Properties: Studying its effects on cancer cells.

    Antimicrobial Activity: Investigating its potential as an antimicrobial agent.

Industry::

    Material Science: Exploring its use in materials with specific properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.8 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C18H14ClN3OS/c1-22-17(16-10-13-4-2-3-5-15(13)23-16)20-21-18(22)24-11-12-6-8-14(19)9-7-12/h2-10H,11H2,1H3

InChI Key

GREZOVOCURCFQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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